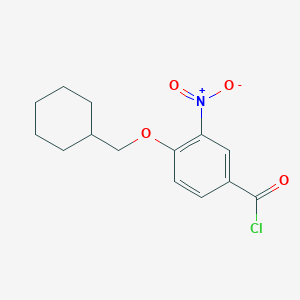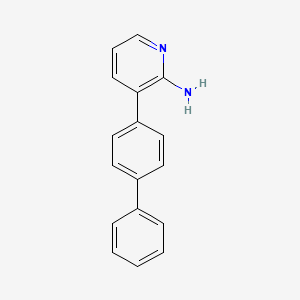
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with a cyclohexylmethyloxy group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride typically involves the reaction of 4-hydroxy-3-nitrobenzoic acid with cyclohexylmethanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate temperatures.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic conditions.
Hydrolysis: Water or aqueous base at room temperature.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Amino derivatives: from reduction.
Carboxylic acids: from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The acyl chloride group undergoes nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately converting it to an amino group.
Hydrolysis: The acyl chloride group reacts with water, forming a tetrahedral intermediate that breaks down to yield the carboxylic acid and hydrochloric acid.
Vergleich Mit ähnlichen Verbindungen
4-(Cyclohexylmethyloxy)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
4-(Cyclohexylmethyloxy)-3-aminobenzoyl chloride: Similar structure but with an amino group instead of a nitro group.
4-(Cyclohexylmethyloxy)-3-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acyl chloride group.
Uniqueness: 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride is unique due to the presence of both the acyl chloride and nitro groups, which provide distinct reactivity patterns and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C14H16ClNO4 |
|---|---|
Molekulargewicht |
297.73 g/mol |
IUPAC-Name |
4-(cyclohexylmethoxy)-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C14H16ClNO4/c15-14(17)11-6-7-13(12(8-11)16(18)19)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
InChI-Schlüssel |
JKGIWPBPJSGTCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(2-aminopyrimidin-5-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8580002.png)









![6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B8580075.png)



